molecular formula C15H10O3 B13783693 6-Phenylfuro[2,3-f][1,3]benzodioxole

6-Phenylfuro[2,3-f][1,3]benzodioxole

Cat. No.: B13783693
M. Wt: 238.24 g/mol
InChI Key: JSARBIWXPAMEFP-UHFFFAOYSA-N
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Description

6-Phenylfuro[2,3-f][1,3]benzodioxole is an organic compound with the molecular formula C15H10O3 and a molecular weight of 238.242 g/mol This compound is part of the benzodioxole family, which is known for its diverse biological and chemical properties The structure of this compound consists of a furan ring fused to a benzodioxole moiety, with a phenyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylfuro[2,3-f][1,3]benzodioxole can be achieved through several synthetic routes. One common method involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. The reaction is carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . The unreacted starting material can be easily separated by distillation and recycled.

Another method involves the direct arylation of 1,3-benzodioxole with aryl bromides using palladium catalysis. This reaction requires 0.05-1 mol% Na2PdCl4, 30 mol% pivalic acid, and 1.3 equivalents of K2CO3 at 120°C. The reaction yields the desired 4-substituted products in excess of 80% .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Continuous flow Friedel-Crafts reactions using both homogeneous and heterogeneous catalysts offer advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up .

Chemical Reactions Analysis

Types of Reactions

6-Phenylfuro[2,3-f][1,3]benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and benzodioxole moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.

Scientific Research Applications

6-Phenylfuro[2,3-f][1,3]benzodioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylfuro[2,3-f][1,3]benzodioxole and its derivatives involves interaction with specific molecular targets and pathways. For instance, benzodioxole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and induce apoptosis in cancer cells . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylfuro[2,3-f][1,3]benzodioxole stands out due to its unique structure, which combines the properties of furan, benzodioxole, and phenyl groups

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

6-phenylfuro[2,3-f][1,3]benzodioxole

InChI

InChI=1S/C15H10O3/c1-2-4-10(5-3-1)12-6-11-7-14-15(17-9-16-14)8-13(11)18-12/h1-8H,9H2

InChI Key

JSARBIWXPAMEFP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC=CC=C4

Origin of Product

United States

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